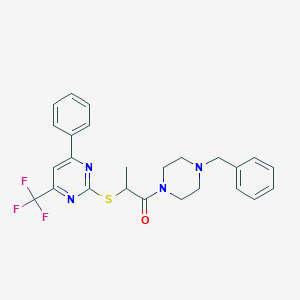
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde and urea.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates through a sulfanyl linkage, followed by purification to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide has diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials such as polymers or nanomaterials.
Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group and the piperazine ring may enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one
- 1-(4-Benzylpiperazin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butan-1-one
Uniqueness: 2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its potential pharmacological activity.
Eigenschaften
Molekularformel |
C25H25F3N4OS |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-1-one |
InChI |
InChI=1S/C25H25F3N4OS/c1-18(23(33)32-14-12-31(13-15-32)17-19-8-4-2-5-9-19)34-24-29-21(20-10-6-3-7-11-20)16-22(30-24)25(26,27)28/h2-11,16,18H,12-15,17H2,1H3 |
InChI-Schlüssel |
SXDACDQOYIGQSW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(aminocarbonyl)-5-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B319623.png)
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319627.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B319631.png)
![N-[3-(2-cyanoethyl)phenyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319634.png)
![2-{[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B319635.png)
![N-(1-methoxypropan-2-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide](/img/structure/B319636.png)
![N-methyl-N-phenyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319637.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319640.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone](/img/structure/B319641.png)
![1-(2-Ethylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319643.png)
![N-(4-cyanophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319645.png)
![2-{[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319646.png)
